molecular formula C14H22O8 B14655556 Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol CAS No. 52251-27-1

Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol

Cat. No.: B14655556
CAS No.: 52251-27-1
M. Wt: 318.32 g/mol
InChI Key: WIENDZOTEYBIME-UHFFFAOYSA-N
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Description

Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a phenyl ring, which is further connected to a methanol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol typically involves the reaction of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the aldehyde to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the catalytic hydrogenation of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: 4-(carboxymethyl)-2,5-dimethoxybenzoic acid.

    Reduction: 4-(hydroxymethyl)-2,5-dimethoxyphenylmethanol derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is studied for its potential pharmacological properties. It has been investigated for its antioxidant and antimicrobial activities.

Medicine

The compound’s potential therapeutic effects are being explored in medicine. It is being studied for its ability to modulate biological pathways and its potential use in drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

  • 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde
  • 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid
  • 2,5-dimethoxyphenylmethanol

Uniqueness

Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

52251-27-1

Molecular Formula

C14H22O8

Molecular Weight

318.32 g/mol

IUPAC Name

acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol

InChI

InChI=1S/C10H14O4.2C2H4O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11;2*1-2(3)4/h3-4,11-12H,5-6H2,1-2H3;2*1H3,(H,3,4)

InChI Key

WIENDZOTEYBIME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1CO)OC)CO

Origin of Product

United States

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